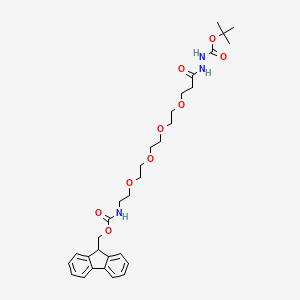

Fmoc-nh-dpeg(4)-nhnh-boc

説明

Fmoc-nh-dpeg(4)-nhnh-boc is an organic compound commonly used in the synthesis of peptides and proteins. It is an amino acid-based reagent that can be used in the solid-phase synthesis of peptides and proteins. It is a derivative of the amino acid N-tert-butoxycarbonyl-L-phenylalanine (Fmoc-Phe-OH) and contains a carboxyl protecting group (Boc) at the N-terminus, as well as a 4-carbon spacer (dipeptide) between the Fmoc-Phe-OH and the Boc group. The this compound reagent is a versatile tool for the synthesis of peptides and proteins, and is widely used in the pharmaceutical, biotechnology, and research industries.

科学的研究の応用

Amine-Terminated Monolayers on Carbon

A study by Lee et al. (2015) detailed the preparation and characterization of amine-terminated monolayers on glassy carbon and pyrolyzed photoresist film using Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups for protection-deprotection strategies. This work demonstrated the effectiveness of using Fmoc and Boc groups in creating functionalized surfaces for further chemical modifications, highlighting their utility in surface chemistry and material science applications (Lee, Leroux, Hapiot, & Downard, 2015).

Synthesis of Constrained Amino Acids

Santagada et al. (2001) synthesized Fmoc-N,N′-Bis-Boc-7-guanyl-Tic-OH (GTIC), a conformationally constrained amino acid, demonstrating its potential for biological activity applications. This research underscores the role of Fmoc and Boc in the synthesis of specialized amino acids for peptide-based therapeutics (Santagada, Fiorino, Severino, Salvadori, Lazarus, Bryant, & Caliendo, 2001).

Advancements in Peptide Synthesis

Rovero, Quartara, and Fabbri (2009) compared the Boc and Fmoc methods in the solid-phase synthesis of neurokinin A antagonists, finding that the Fmoc strategy provided superior results in terms of yield and purity for peptides containing hydrophobic amino acids. This study contributes to the optimization of peptide synthesis protocols, particularly for challenging sequences (Rovero, Quartara, & Fabbri, 2009).

Hydrogelation and Self-Assembly of Fmoc-tripeptides

Cheng et al. (2010) investigated the hydrogelation and self-assembly properties of Fmoc-tripeptides, revealing significant differences in gel properties based on peptide sequence. This research illustrates the potential of Fmoc-protected peptides in creating hydrogels with varied mechanical and structural properties for biomedical applications (Cheng, Castelletto, Moulton, Newby, & Hamley, 2010).

作用機序

Target of Action

The compound “Fmoc-nh-dpeg(4)-nhnh-boc” seems to be related to the family of Fmoc-NH-PEG compounds . These compounds are often used as linkers in the synthesis of antibody-drug conjugates (ADCs) . The primary targets would be the specific antibodies to which these compounds are attached.

Mode of Action

As a linker in ADCs, “this compound” would likely facilitate the attachment of a cytotoxic drug to an antibody . The resulting ADC can then deliver the drug specifically to cells expressing the target antigen, recognized by the antibody.

特性

IUPAC Name |

tert-butyl N-[3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H43N3O9/c1-31(2,3)43-30(37)34-33-28(35)12-14-38-16-18-40-20-21-41-19-17-39-15-13-32-29(36)42-22-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-11,27H,12-22H2,1-3H3,(H,32,36)(H,33,35)(H,34,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELNADFIEGTPOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1443132.png)

![2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide](/img/structure/B1443133.png)

![Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride](/img/structure/B1443134.png)

![[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1443139.png)

![7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1443150.png)

![1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B1443154.png)